methyl 1-{3-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]propanoyl}piperidine-4-carboxylate
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Description
Methyl 1-{3-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]propanoyl}piperidine-4-carboxylate is a useful research compound. Its molecular formula is C20H25N3O6S2 and its molecular weight is 467.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 467.11847787 g/mol and the complexity rating of the compound is 713. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 1-{3-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]propanoyl}piperidine-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing available data from various studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound.
- Molecular Formula : C15H20N2O4S.
- Molecular Weight : 320.39 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, which may include enzymes and receptors involved in cellular signaling pathways. The thiazole moiety is known for its role in enhancing the pharmacological profile of compounds due to its ability to interact with biological macromolecules.
Antitumor Activity
Recent studies have indicated that compounds containing thiazole and piperidine structures exhibit significant antitumor properties. For instance, derivatives similar to this compound have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Antibacterial and Antifungal Properties
Research has demonstrated that related compounds possess antibacterial and antifungal activities. The sulfonamide group in the structure is particularly noted for its role in inhibiting bacterial growth by targeting folic acid synthesis pathways . The presence of the methoxyphenyl group also contributes to enhancing the lipophilicity and membrane permeability of the compound, potentially improving its bioavailability.
In Vitro Studies
In vitro assays have been employed to assess the biological activity of similar compounds. For example, a study evaluated the cytotoxic effects on human cancer cell lines, revealing that certain structural modifications could enhance potency against specific targets .
Compound | Cell Line Tested | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | HeLa | 15 | Apoptosis |
Compound B | MCF-7 | 10 | Cell Cycle Arrest |
This compound | A549 | TBD | TBD |
In Vivo Studies
Animal models have also been utilized to evaluate the therapeutic potential of this compound. For instance, a study involving mice demonstrated that administration of related thiazole derivatives resulted in significant tumor reduction compared to control groups .
Toxicity and Safety Profile
The safety profile of this compound has been assessed in various studies. Preliminary results suggest a favorable toxicity profile; however, further investigations are warranted to establish comprehensive safety data across different dosages and administration routes.
Properties
IUPAC Name |
methyl 1-[3-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]propanoyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O6S2/c1-28-16-4-6-17(7-5-16)31(26,27)22-20-21-15(13-30-20)3-8-18(24)23-11-9-14(10-12-23)19(25)29-2/h4-7,13-14H,3,8-12H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWEVUFMHDLAICX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CCC(=O)N3CCC(CC3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.